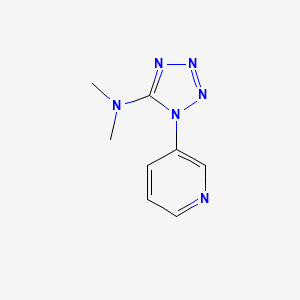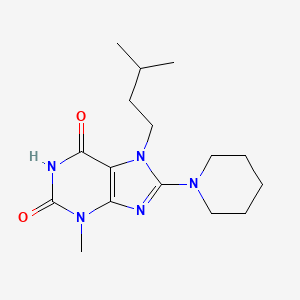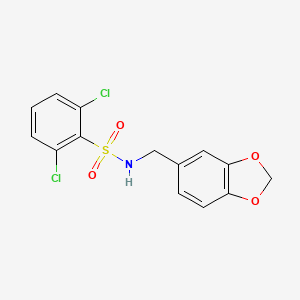
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its structure. While specific reaction information for “N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzenesulfonamide” is not available, compounds with similar structures have been known to undergo various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are key to understanding its behavior. Unfortunately, specific information about the properties of “this compound” is not available .Applications De Recherche Scientifique
Synthesis and Characterization
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzenesulfonamide derivatives have been explored for their potential in various scientific research applications. These compounds are synthesized through reactions involving key substrates like celecoxib, showcasing their versatility in generating new molecules with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, certain derivatives have demonstrated promising anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting their therapeutic potential (Küçükgüzel et al., 2013).
Photodynamic Therapy and Anticancer Activity
The new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yield, making them significant for photodynamic therapy (PDT). Their excellent fluorescence properties and high singlet oxygen quantum yield indicate their potential as Type II photosensitizers for cancer treatment, highlighting a novel application in therapeutic interventions against cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Compounds containing the this compound moiety have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma. The research indicates the potential of these derivatives to act as lead compounds for the development of new anticancer agents, showcasing their application in addressing proliferative diseases (Motavallizadeh et al., 2014).
Enzyme Inhibition and Molecular Docking
The enzyme inhibitory action and molecular docking studies of synthesized this compound derivatives provide insights into their potential mechanisms of action. For example, certain derivatives have shown promising results in inhibiting biofilms of bacterial strains, indicating their utility in antimicrobial research and potential therapeutic applications (Abbasi et al., 2020).
Safety and Hazards
Orientations Futures
The future directions for research on “N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzenesulfonamide” could include further studies on its synthesis, structure, reactivity, mechanism of action, and properties. Additionally, its potential applications, such as in the field of medicine or materials science, could be explored .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-7-9-4-5-12-13(6-9)21-8-20-12/h1-6,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYJESCUIPEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

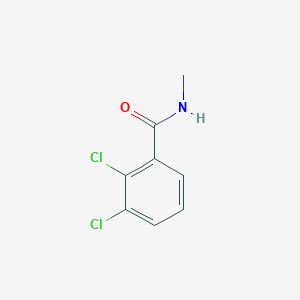

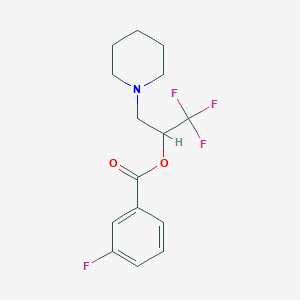


![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)
![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)

![2-Ethyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2958840.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2958841.png)
